2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a synthetic organic compound known for its unique structure and reactivity. This compound features a bromomethyl group attached to a macrocyclic ether, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the bromination of a precursor compound. One common method includes the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. The reaction is often carried out in an inert solvent such as dichloromethane or chloroform, and may require a catalyst or initiator to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes or the use of more readily available brominating agents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while elimination would produce an alkene.
Scientific Research Applications
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The macrocyclic ether structure can also influence the reactivity and selectivity of the compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-naphthalene: Another bromomethyl compound with applications in organic synthesis.
2-Bromomethyl-1,3-dioxolane: Used in the synthesis of heterocyclic compounds.
Phenacyl bromide: Known for its use in organic synthesis and as a lachrymator.
Uniqueness
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its macrocyclic ether structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
78827-96-0 |
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Molecular Formula |
C14H27BrO6 |
Molecular Weight |
371.26 g/mol |
IUPAC Name |
2-(bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C14H27BrO6/c1-14(12-15)13-20-9-8-18-5-4-16-2-3-17-6-7-19-10-11-21-14/h2-13H2,1H3 |
InChI Key |
UBZMGSDHNPIWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCOCCOCCOCCOCCO1)CBr |
Origin of Product |
United States |
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